N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride

Description

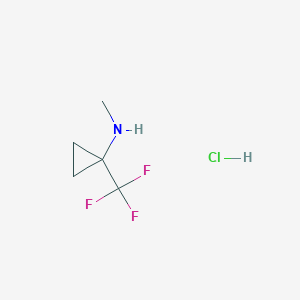

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride (CAS 1301714-23-7) is a cyclopropane-derived amine hydrochloride with the molecular formula C₅H₉ClF₃N and a molecular weight of 175.58 g/mol . Its structure features a strained cyclopropane ring substituted with a trifluoromethyl (-CF₃) group and an N-methylamine moiety. The trifluoromethyl group confers electron-withdrawing properties, while the cyclopropane ring introduces steric strain, enhancing reactivity in synthetic applications. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis, where its unique structural motifs enable the development of molecules with tailored biological or physicochemical properties .

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-1-(trifluoromethyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3N.ClH/c1-9-4(2-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNWRYCNTHVWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CC1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735251 | |

| Record name | N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1301714-23-7 | |

| Record name | N-Methyl-1-(trifluoromethyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-(trifluoromethyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride typically involves the reaction of N-methylcyclopropanamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to introduce the trifluoromethyl group onto the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the lipophilicity of molecules, improving their biological activity.

- Reactions : It can undergo various reactions including oxidation, reduction, and nucleophilic substitution, leading to a range of derivatives useful in further chemical explorations.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Carboxylic acids or ketones |

| Reduction | LiAlH4 | Amines or alcohols |

| Substitution | NaN3, NaOCH3 | Substituted cyclopropane derivatives |

Biology

- Biological Activity : The compound is studied for its potential interactions with biomolecules. Its structure allows it to penetrate cell membranes effectively, making it a candidate for exploring enzyme interactions and metabolic pathways.

- Case Studies : Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding affinities to biological targets, which could lead to novel therapeutic agents .

Medicine

- Therapeutic Potential : Investigations are underway regarding its use as a precursor in drug development. The unique properties imparted by the trifluoromethyl group may enhance the efficacy and selectivity of drugs.

- Examples : Preliminary studies suggest that derivatives of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride show promise in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Industry

- Agrochemicals and Specialty Chemicals : The compound is utilized in producing agrochemicals due to its effectiveness as an active ingredient in pesticides and herbicides. Its stability and reactivity make it suitable for industrial applications .

- Production Methods : Industrial synthesis often employs continuous flow reactors to optimize yield and purity while minimizing side reactions during large-scale production.

Mechanism of Action

The mechanism of action of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural, physicochemical, and functional differences between N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride and analogous compounds.

Table 1: Comparative Properties of Cyclopropanamine Derivatives and Related Amine Salts

Structural and Functional Differences

Cyclopropane Core vs. Aromatic Systems: The parent compound’s cyclopropane ring introduces ring strain, enhancing reactivity in ring-opening or functionalization reactions. In contrast, the phenyl-substituted analog (CAS 1260778-44-6) contains a chloro-trifluoromethylphenyl group, which increases lipophilicity and may improve membrane permeability in bioactive molecules . Chlorpromazine Hydrochloride (CAS 69-09-0) features a phenothiazine aromatic system, enabling π-π interactions critical for dopamine receptor binding in psychiatric applications. This contrasts sharply with the cyclopropane-based compounds, which lack extended conjugation .

Substituent Effects: The -CF₃ group in both cyclopropanamine derivatives enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets. Trimethylamine Hydrochloride (CAS 593-81-7) lacks complex substituents, making it a weaker base (pKa ~4.6) compared to the cyclopropanamine derivatives (estimated pKa ~8–10 due to N-methylamine and electron-withdrawing effects) .

Molecular Weight and Solubility :

- The parent compound’s lower molecular weight (175.58 vs. 235.63 for the phenyl analog) suggests higher aqueous solubility, advantageous in reaction media. The phenyl derivative’s larger size may limit solubility but improve binding to hydrophobic targets .

Biological Activity

N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula CHFN·HCl. This compound has garnered attention in scientific research due to its unique structure, particularly the trifluoromethyl group attached to a cyclopropane ring, which enhances its biological activity and potential applications in various fields such as medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : CHFN·HCl

- CAS Number : 1301714-23-7

- Key Features :

- The trifluoromethyl group increases lipophilicity, facilitating cell membrane penetration.

- The amine group contributes to its reactivity and potential biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The enhanced lipophilicity due to the trifluoromethyl group allows the compound to penetrate cellular membranes and interact with intracellular targets, potentially influencing various biochemical pathways.

Potential Targets

- Dihydroorotate Dehydrogenase (DHODH) : This enzyme has been identified as a target for antimalarial drug development, with compounds similar to N-Methyl-1-(trifluoromethyl)cyclopropanamine showing promising activity against malaria parasites like Plasmodium falciparum and Plasmodium vivax .

- Cytochrome b : Related compounds have been shown to target mitochondrial proteins, which are crucial for the survival of malaria parasites .

Structure-Activity Relationship (SAR)

Research indicates that small modifications in the structure of cyclopropane derivatives can significantly impact their biological activity. For instance, variations in substituents on the cyclopropane ring can alter potency against malaria parasites:

| Compound Variation | EC50 (nM) | Remarks |

|---|---|---|

| Cyclopropyl Carboxamide | 40 | Potent asexual stage activity |

| Trifluoroethyl Substituent | >10,000 | Severe loss of activity |

| N-Methylation of Cyclopropyl | >10,000 | Loss of activity |

This table illustrates how specific structural features correlate with biological efficacy, emphasizing the importance of the trifluoromethyl group and the cyclopropyl moiety in maintaining activity against targeted pathways.

Antimalarial Activity

In a study focused on antimalarial compounds targeting DHODH, it was found that derivatives of N-Methyl-1-(trifluoromethyl)cyclopropanamine exhibited significant efficacy against both blood and liver stages of malaria parasites. The lead compound demonstrated an IC50 value below 0.03 μM against recombinant DHODH from P. falciparum, indicating strong inhibitory effects .

Metabolic Stability

Another critical aspect of biological activity is metabolic stability. Compounds were evaluated for their intrinsic clearance in human liver microsomes, with a target value for stability set at less than 10 μL/min/mg microsomal protein. Compounds meeting this criterion were advanced for further pharmacokinetic studies, highlighting the importance of structural optimization for achieving desired pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-Methyl-1-(trifluoromethyl)cyclopropanamine hydrochloride?

- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 0–5°C for cyclopropane ring formation), solvent selection (e.g., anhydrous THF or dichloromethane to avoid hydrolysis), and reaction time (monitored via TLC/HPLC). The trifluoromethyl group’s stability under acidic/basic conditions necessitates inert atmospheres (N₂/Ar) to prevent decomposition . Post-synthesis, purification via recrystallization or column chromatography is critical to achieve >95% purity, as confirmed by NMR and mass spectrometry .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify cyclopropane ring geometry (e.g., coupling constants for adjacent protons) and trifluoromethyl group presence (¹⁹F NMR for chemical shift analysis at ~-60 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular ion ([M+H]⁺) within 2 ppm error. X-ray crystallography may resolve stereochemical ambiguities, particularly around the nitrogen center .

Advanced Research Questions

Q. How does the stereochemistry of the nitrogen atom influence the biological activity of this compound?

- Methodological Answer : Enantiomeric resolution via chiral HPLC or enzymatic resolution can isolate R/S configurations. Comparative bioactivity assays (e.g., receptor binding studies or enzyme inhibition) must be conducted to assess stereochemical effects. For example, molecular docking simulations can predict binding affinities to targets like amine receptors, where the methyl group’s spatial orientation may alter hydrogen-bonding interactions .

Q. What strategies mitigate data contradictions arising from differing synthetic routes for this compound?

- Methodological Answer : Cross-validate synthetic protocols using orthogonal analytical techniques. For instance, if Route A yields a byproduct (e.g., ring-opened derivatives), LC-MS/MS can identify impurities, while kinetic studies (e.g., Arrhenius plots) determine side-reaction thresholds. Compare batch-to-batch variability using multivariate analysis (e.g., PCA) to isolate critical factors (e.g., solvent purity, catalyst aging) .

Q. How does the trifluoromethyl group modulate the compound’s metabolic stability in biological systems?

- Methodological Answer : Perform in vitro metabolic assays using liver microsomes to track degradation rates. The trifluoromethyl group’s electron-withdrawing effects reduce oxidative metabolism, as evidenced by LC-MS metabolite profiling. Parallel studies with non-fluorinated analogs can quantify stability enhancements (e.g., half-life increases by 2–3 fold) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane ring-opening or amine alkylation. Solvent effects are incorporated via COSMO-RS. Validate predictions with small-scale exploratory reactions monitored by in situ IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.